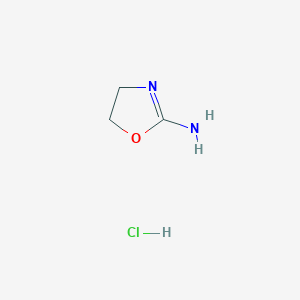

2-Amino-2-oxazoline Hydrochloride

Descripción general

Descripción

2-Amino-2-oxazoline Hydrochloride is a heterocyclic compound that contains both nitrogen and oxygen atoms within its five-membered ring structure. This compound is notable for its diverse applications in various fields, including pharmaceuticals, industrial chemistry, and materials science. The presence of the oxazoline ring imparts unique chemical properties, making it a valuable intermediate in synthetic organic chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Amino-2-oxazoline Hydrochloride can be synthesized through several methods. One common approach involves the reaction of aromatic nitriles with 2-amino alcohols in the presence of a biopolymer-based catalyst, such as cellulose sulfuric acid. This solvent-free protocol yields good to excellent results . Another method involves the cyclodehydration of β-hydroxy amides using reagents like Deoxo-Fluor® .

Industrial Production Methods

In industrial settings, the synthesis of this compound often employs continuous flow processes to enhance efficiency and safety. For example, the rapid flow synthesis of oxazolines can be achieved at room temperature using β-hydroxy amides and Deoxo-Fluor®, followed by oxidation with manganese dioxide .

Análisis De Reacciones Químicas

Salt Formation

The hydrochloride form readily forms salts with organic acids, enhancing stability for pharmaceutical applications .

| Salt Type | Reaction Conditions | Melting Point | Yield |

|---|---|---|---|

| Hydrogenofumarate | Free base + fumaric acid (isopropanol) | 182–183°C | 85% |

| Hydrogentartrate | Free base + tartaric acid (water/NaOH) | 102–104°C | 78% |

Oxazole Formation

This compound undergoes oxidation to form 2-aminooxazoles, critical in bioactive molecule synthesis .

Example :Conditions :

Polymerization

The compound serves as a monomer in cationic ring-opening polymerization (CROP) to produce poly(2-oxazoline)s, which exhibit thermoresponsive behavior .

Mechanism :

- Initiation : Electrophilic attack by benzyl bromide.

- Propagation : Chain growth at 140°C in acetonitrile.

- Termination : Nucleophilic quenching .

Boc Protection

The amine group is protected using di-tert-butyl dicarbonate (DiBoc) for use in peptide synthesis :Conditions :

Bioconjugation

Reacts with amino acids (e.g., alanine, phenylalanine) to form oxazoline-amino acid hybrids via HATU-mediated coupling .

Example :Yield : 22% (for Phe-OMe)

Neurological Drug Intermediates

Used to synthesize compounds targeting serotonin and dopamine receptors, showing antidepressant activity in preclinical models .

Anticancer Agents

Derivatives exhibit cytotoxicity against cancer cell lines (e.g., MCF-7) via tubulin polymerization inhibition .

Aplicaciones Científicas De Investigación

2-Amino-2-oxazoline hydrochloride is a chemical compound with the molecular formula 3H6N2O- HCl . It is widely utilized in various research fields due to its unique chemical properties .

Applications

This compound is employed across multiple scientific disciplines:

- Pharmaceutical Development This compound serves as a key intermediate in synthesizing diverse pharmaceuticals, particularly in developing novel drugs that target neurological disorders . The new 2-amino-2-oxazolines and their salts with physiologically tolerated acids may be used as medicaments . They can affect blood circulation and can increase blood pressure for a long duration .

- Polymer Chemistry In polymer chemistry, this compound is used in producing specialty polymers, enhancing properties like thermal stability and mechanical strength, which are crucial for applications in coatings and adhesives . Poly(2-oxazoline)s, synthetic polymers derived from the cationic ring-opening polymerization (CROP) of 2-oxazoline monomers, have gained interest due to their biocompatibility, stealth behavior, and high functionalization possibilities .

- Biotechnology The compound plays a role in formulating bioconjugates, essential for targeted drug delivery systems, improving the efficacy of therapeutic agents . Polymeric networks can be successfully used in pharmaceutical development for tissue engineering, gene therapies, and drug delivery systems .

- Analytical Chemistry It is employed as a reagent in analytical methods, aiding in detecting and quantifying various biomolecules, thus supporting research in metabolic studies .

- Cosmetic Industry The compound is explored for use in cosmetic formulations, where it can enhance skin penetration and improve the delivery of active ingredients, providing better results for consumers .

Furthermore, 2-amino-2-oxazolines can be used as intermediate products in preparing medicaments and plant protecting agents . They can also be used as reagents in resolving racemates because pure enantiomers of chiral 2-amino-2-oxazolines act as strong optically active bases .

2-oxazoline-derived copolymers

Studies have been conducted to understand the influence of amino groups in 2-oxazoline-derived copolymers and their ability to condense DNA into polyplexes . Copolymers were modified to obtain primary and secondary amino groups in the substituents or the main chain using hydrolysis and a thio-click reaction . The results from differential scanning calorimetry (DSC) and wide-angle X-ray scattering (WAXS) have shown that the obtained copolymers did not contain a crystalline fraction, which makes it possible to apply them as nucleic acid carriers .

Poly(2-amino-2-oxazoline)s

Mecanismo De Acción

The mechanism of action of 2-Amino-2-oxazoline Hydrochloride involves its interaction with specific molecular targets and pathways. For instance, oxazoline-based antimicrobial polymers have been shown to disrupt bacterial cell membranes, leading to cell death . Additionally, these compounds may interact with bacterial DNA, affecting bacterial division and growth .

Comparación Con Compuestos Similares

Similar Compounds

Oxazoles: Similar in structure but differ in their oxidation state and reactivity.

Thiazoles: Contain sulfur instead of oxygen, leading to different chemical properties.

Imidazoles: Contain two nitrogen atoms in the ring, offering distinct biological activities.

Uniqueness

2-Amino-2-oxazoline Hydrochloride is unique due to its specific combination of nitrogen and oxygen in the ring, which imparts distinct reactivity and stability. This makes it particularly valuable in the synthesis of pharmaceuticals and other bioactive molecules .

Actividad Biológica

2-Amino-2-oxazoline hydrochloride (AOH) is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including pharmaceuticals and biomedicine.

2-Amino-2-oxazoline is a cyclic amine that can be synthesized through several methods, including the cationic ring-opening polymerization of 2-oxazoline monomers. This compound exhibits unique properties such as biocompatibility, solubility in water and organic solvents, and the ability to form polymers with stimuli-responsive characteristics. These properties make it suitable for biomedical applications, including drug delivery systems and tissue engineering .

Biological Activities

Antifungal Activity

Recent studies have demonstrated that derivatives of 2-amino-2-oxazoline exhibit promising antifungal activity against various Candida species. For example, specific compounds showed minimum inhibitory concentrations (MICs) as low as 0.03 μg/mL against Candida albicans and other related species . The mechanism appears to involve disruption of the fungal cell membrane integrity, although the exact pathways remain under investigation.

Cytotoxicity and Antioxidant Properties

Research has indicated that while some derivatives possess antifungal properties, they also exhibit cytotoxic effects on human hepatic cells (HepG2 lineage). For instance, certain compounds demonstrated cytotoxicity with a CC50 value greater than 128 μg/mL . Additionally, studies have evaluated the antioxidant potential of these compounds, suggesting that they may scavenge free radicals effectively .

Pharmacokinetics

The pharmacokinetic profile of AOH has been explored in animal models. A study involving beagle dogs assessed the absorption and metabolism of a derivative compound using high-performance liquid chromatography (HPLC). The results indicated rapid absorption and the presence of metabolites, highlighting the compound's potential for therapeutic applications .

Case Study 1: Antifungal Efficacy

In a controlled study, various 2-amino-2-oxazoline derivatives were tested against fluconazole-resistant strains of Candida. The results showed that compounds 4i and 9i had significant antifungal activity with MIC values lower than those of traditional antifungals like amphotericin B .

Case Study 2: Cytotoxicity Assessment

A series of in vitro tests were conducted to evaluate the cytotoxic effects of synthesized 2-amino-2-oxazoline derivatives on HepG2 cells. The findings revealed that while some compounds were non-toxic at higher concentrations, others exhibited significant cytotoxicity, raising concerns about their safety profiles for therapeutic use .

Table 1: Antifungal Activity of 2-Amino-2-Oxazoline Derivatives

| Compound | MIC (μg/mL) | Target Species |

|---|---|---|

| 4i | 0.06 | C. auris CBS 10913 |

| 9i | 0.06 | C. auris CBS 12766 |

| FLC | 2 | Fluconazole |

| AMB | 0.5 | Amphotericin B |

Table 2: Cytotoxicity Results on HepG2 Cells

| Compound | CC50 (μg/mL) | Remarks |

|---|---|---|

| AOH | >128 | Non-cytotoxic |

| Derivative X | <62 | Cytotoxic |

Propiedades

IUPAC Name |

4,5-dihydro-1,3-oxazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O.ClH/c4-3-5-1-2-6-3;/h1-2H2,(H2,4,5);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBPBXZZTIWDNKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50614393 | |

| Record name | 4,5-Dihydro-1,3-oxazol-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50614393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24665-92-7, 375855-07-5 | |

| Record name | 4,5-Dihydro-1,3-oxazol-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50614393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-2-oxazoline Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.